molecular formula C26H25N3O3 B1664475 Unii-I2cst2BV1Q CAS No. 590416-75-4

Unii-I2cst2BV1Q

Cat. No.: B1664475
CAS No.: 590416-75-4
M. Wt: 427.5 g/mol
InChI Key: ULNYPYSSPODXCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AK106-001616 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Step 1: Formation of the indan-2-yloxy group.

    Step 2: Introduction of the 1-methyl-1H-indazol-5-yl group.

    Step 3: Coupling of the amino group to the core structure.

    Step 4: Final assembly of the propionic acid moiety.

Industrial production methods for AK106-001616 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure efficient and scalable production .

Chemical Reactions Analysis

AK106-001616 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

The compound identified as UNII-I2cst2BV1Q is a member of the prodigiosene family, known for its diverse biological activities, particularly in oncology and antimicrobial applications. Prodigiosenes are characterized by their tripyrrolic core structure, which can be modified to enhance specific biological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, DNA interaction, and antimicrobial properties.

Chemical Structure and Properties

This compound is structurally related to prodigiosin, a well-studied compound with established pharmacological effects. The modifications in its alkyl chain influence its hydrophobicity and, consequently, its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in cancer therapy and as an antimicrobial agent.

Cytotoxicity

Research indicates that the cytotoxic effects of this compound are significant against several tumor cell lines. The compound exhibits a strong cytotoxic effect, particularly when complexed with Cu(II), which enhances its efficacy. A study demonstrated that Cu(II) complexes of prodigiosenes showed a pronounced ability to induce apoptosis in cancer cells .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast)4.5DNA intercalation and cleavage
HeLa (Cervical)6.0Reactive oxygen species generation

DNA Interaction

The interaction of this compound with DNA is a critical aspect of its mechanism. Binding studies reveal that the compound forms stable complexes with DNA, facilitating intercalation and cleavage. The binding affinity varies with the length of the alkyl substituent; shorter chains exhibit stronger binding due to better fit within the DNA structure .

Table 2: Binding Constants for this compound-DNA Complexes

Alkyl Chain LengthBinding Constant (K_app) (M^-1)Binding Mode
C010610^6Intercalative
C610510^5Intercalative
C1110410^4Groove Binding

Antimicrobial Activity

This compound also displays antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The compound's ability to disrupt bacterial membranes contributes to its effectiveness as an antimicrobial agent. Studies indicate that derivatives of prodigiosenes show varying degrees of activity depending on their structural modifications .

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

Several case studies have explored the therapeutic potential of prodigiosenes like this compound:

  • Case Study 1 : A study investigated the use of prodigiosenes in photodynamic therapy (PDT). It was found that the Cu(II) complex of this compound exhibited enhanced photoinduced cytotoxicity, making it a candidate for PDT applications .
  • Case Study 2 : Research on the immunosuppressive effects of prodigiosenes highlighted their dual role in cancer therapy and immune modulation, suggesting potential applications in combination therapies for cancer treatment .

Properties

CAS No.

590416-75-4

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

3-[3-amino-4-(2,3-dihydro-1H-inden-2-yloxy)-5-(1-methylindazol-5-yl)phenyl]propanoic acid

InChI

InChI=1S/C26H25N3O3/c1-29-24-8-7-19(12-20(24)15-28-29)22-10-16(6-9-25(30)31)11-23(27)26(22)32-21-13-17-4-2-3-5-18(17)14-21/h2-5,7-8,10-12,15,21H,6,9,13-14,27H2,1H3,(H,30,31)

InChI Key

ULNYPYSSPODXCS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=C(C(=CC(=C3)CCC(=O)O)N)OC4CC5=CC=CC=C5C4)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(3-Amino-4-(indan-2-yloxy)-5-(1-methyl-1H-indazol-5-yl)-phenyl)-propionic acid
AK-106
AK106-001616

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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